[2-Methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
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Overview
Description
2-Methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple fused rings, including a benzimidazole ring, a pyrimidine ring, and a furan ring. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step reactions. One common method involves the condensation of 2-methyl-5-methylfuran-2-carbaldehyde with 2-aminobenzimidazole under acidic conditions to form an intermediate. This intermediate is then cyclized with a suitable pyrimidine derivative to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The methyl groups on the furan and benzimidazole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
[4-(5-Aryl-2-methylfuran-3-yl)-1,2,3-thiadiazoles]: These compounds share the furan ring and exhibit similar chemical reactivity.
[2-Methyl-5-phenyl-3-acetylfuran]: This compound has a similar furan structure and undergoes comparable chemical reactions.
Uniqueness
The uniqueness of 2-Methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone lies in its multi-ring structure, which imparts distinct chemical and biological properties. The presence of the benzimidazole and pyrimidine rings enhances its potential as a pharmacologically active compound, making it a valuable subject for further research.
Properties
Molecular Formula |
C23H19N3O2 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
[2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C23H19N3O2/c1-14-12-13-19(28-14)21-20(22(27)16-8-4-3-5-9-16)15(2)24-23-25-17-10-6-7-11-18(17)26(21)23/h3-13,21H,1-2H3,(H,24,25) |
InChI Key |
OCWFAKZNZWQGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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